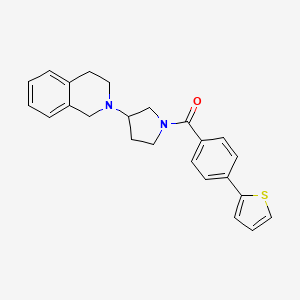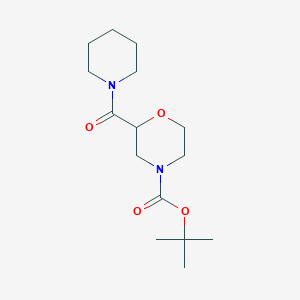
Tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate, commonly known as TBPMC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is a member of the morpholine family, which is known for its diverse biological activities. TBPMC has been extensively studied for its potential applications in the field of drug discovery and development.
Aplicaciones Científicas De Investigación
TBPMC has been studied extensively for its potential applications in drug discovery and development. It has been shown to have potent anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. TBPMC has also been studied for its potential as an anti-inflammatory agent, with promising results. Additionally, TBPMC has been shown to have antimicrobial activity against several strains of bacteria and fungi.
Mecanismo De Acción
The mechanism of action of TBPMC is not fully understood, but it is thought to involve the inhibition of specific enzymes or proteins involved in cell growth and proliferation. TBPMC has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity. Additionally, TBPMC has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
TBPMC has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. Additionally, TBPMC has been shown to have antimicrobial activity against several strains of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TBPMC is its potent anticancer activity against several cancer cell lines. Additionally, TBPMC has been shown to have anti-inflammatory and antimicrobial activity, which may have potential applications in the treatment of other diseases. However, one limitation of TBPMC is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on TBPMC. One area of interest is the development of more soluble analogs of TBPMC that may be more suitable for use in experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of TBPMC and its potential applications in the treatment of various diseases. Finally, the development of more potent and selective analogs of TBPMC may have important implications for drug discovery and development.
Métodos De Síntesis
The synthesis of TBPMC involves the reaction of 2-(piperidine-1-carbonyl)morpholine-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of TBPMC as a white solid with a high yield. The synthesis of TBPMC has been reported in several scientific publications, and the compound is readily available for research purposes.
Propiedades
IUPAC Name |
tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-9-10-20-12(11-17)13(18)16-7-5-4-6-8-16/h12H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVLGMGGPRNRPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391552.png)
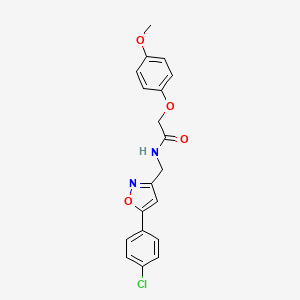
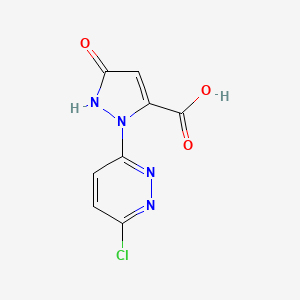
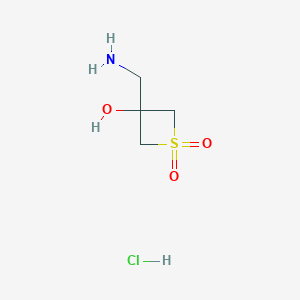
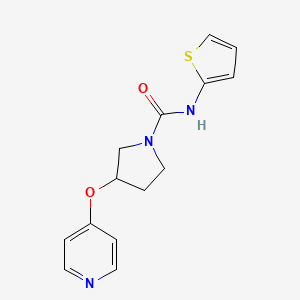
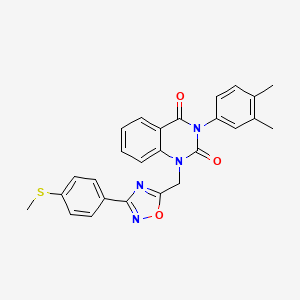
![2-[(2-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2391559.png)
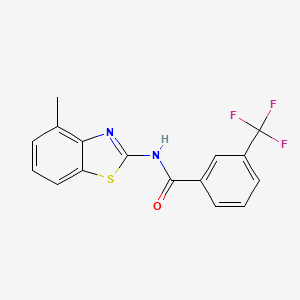
![N-(furan-2-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2391567.png)
![6-Cyclopropyl-2-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2391570.png)
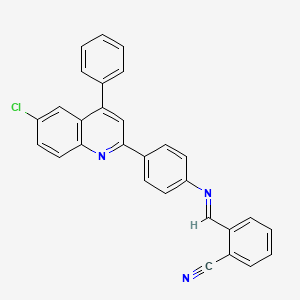
![1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2391572.png)
![6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2391573.png)
